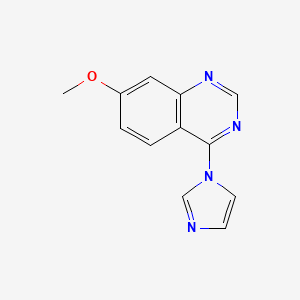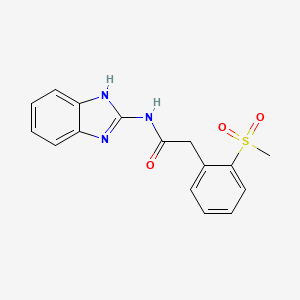![molecular formula C15H21N3O B6638717 Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone, also known as CPPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. CPPM is a piperazine derivative that contains a cyclopropyl group and a pyridine ring.
Mécanisme D'action
The mechanism of action of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone is not fully understood. However, it has been suggested that this compound may act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity, learning, and memory. Antagonists of the NMDA receptor have been shown to have neuroprotective effects and are being studied for their potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be confirmed by NMR and HPLC. Moreover, this compound has shown potential pharmacological properties in various scientific research studies, making it an attractive compound for further investigation. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not known.
Orientations Futures
There are several future directions for the scientific research of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use as an analgesic and anti-inflammatory agent. Moreover, the potential side effects of this compound need to be investigated further. Furthermore, the development of new derivatives of this compound with improved pharmacological properties is also an area of future research.
Méthodes De Synthèse
The synthesis of Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone involves the reaction of 1-(2-pyridinyl)ethanone with cyclopropylamine and formaldehyde in the presence of acetic acid. The reaction yields this compound as a white solid with a melting point of 180-182°C. The purity of this compound can be confirmed by nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone has shown potential pharmacological properties in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-tumor activities. This compound has also been shown to have anxiolytic and antidepressant effects. Moreover, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-12(14-4-2-3-7-16-14)17-8-10-18(11-9-17)15(19)13-5-6-13/h2-4,7,12-13H,5-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBICJACHOHQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,4-Difluorophenyl)-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B6638642.png)
![N,3,5-trimethyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,2-oxazole-4-sulfonamide](/img/structure/B6638644.png)
![3-methyl-2-oxo-N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-1,3-benzoxazole-6-sulfonamide](/img/structure/B6638649.png)

![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)




![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)